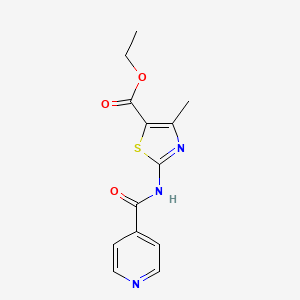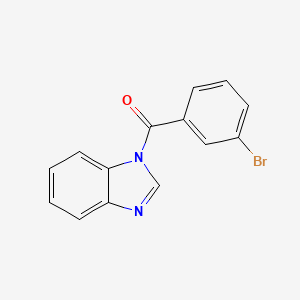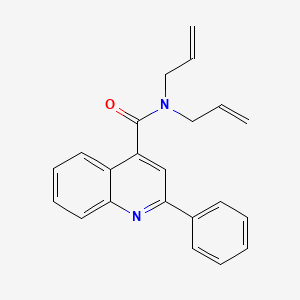
ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, also known as IMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the thiazole family and possesses a unique chemical structure that allows it to interact with various biological targets.
Aplicaciones Científicas De Investigación
Antiviral Activity
Ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate may exhibit antiviral properties due to its structural similarity to indole derivatives, which have been reported to show inhibitory activity against various viruses. For instance, indole derivatives like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have shown promising results against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Compounds with an indole nucleus, which is structurally related to the thiazole ring in ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, have been found to possess anti-inflammatory activities. This suggests potential applications in the treatment of inflammatory diseases .
Anticancer Research
Indole derivatives are known for their anticancer activities, which could be explored in ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate as well. Its ability to bind with high affinity to multiple receptors could be beneficial in developing new therapeutic agents for cancer treatment .
Antimicrobial Applications
The antimicrobial potential of indole derivatives indicates that ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate could be used in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antitubercular Usage
Given the biological activity of similar compounds, ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate could be investigated for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antidiabetic Potential
Indole derivatives have shown antidiabetic properties, which opens up the possibility for ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate to be used in the research and development of new antidiabetic medications .
Propiedades
IUPAC Name |
ethyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-12(18)10-8(2)15-13(20-10)16-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODETUOQNLWOPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(isonicotinamido)-4-methylthiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)



![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)